N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide
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Overview
Description
N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[3,4-c]pyrazole core, which is a fused ring system containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common method includes the formation of the thieno[3,4-c]pyrazole core through cyclization reactions. The process may involve the use of reagents such as hydrazine derivatives and thiophene carboxylic acids under acidic or basic conditions. The final step often involves the coupling of the thieno[3,4-c]pyrazole intermediate with cyclohexanecarboxylic acid derivatives .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thieno[3,4-c]pyrazole core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the cyclohexane moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions involving sulfur and nitrogen-containing heterocycles.
Materials Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The thieno[3,4-c]pyrazole core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-c]pyrazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Cyclohexanecarboxamide derivatives: Compounds with similar carboxamide groups but different heterocyclic cores.
Uniqueness
N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is unique due to its specific combination of the thieno[3,4-c]pyrazole core and the cyclohexanecarboxamide moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C20H25N3O3S |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C20H25N3O3S/c1-13-8-9-18(14(2)10-13)23-19(16-11-27(25,26)12-17(16)22-23)21-20(24)15-6-4-3-5-7-15/h8-10,15H,3-7,11-12H2,1-2H3,(H,21,24) |
InChI Key |
VWLBYBGZMYCKGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4CCCCC4)C |
Origin of Product |
United States |
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